5-Fluoro-6-hydroxyhexan-2-one
Description
5-Fluoro-6-hydroxyhexan-2-one is a fluorinated ketone derivative with a hydroxyl group at the sixth carbon and a fluorine atom at the fifth carbon of a hexan-2-one backbone. Fluorine’s electronegativity and the hydroxyl group’s polarity may influence solubility, stability, and interactions in biological or synthetic systems. The compound’s hypothetical molecular formula is C₆H₉FO₂, with a molar mass of 148.14 g/mol (calculated). Its applications, inferred from structurally related compounds, could span pharmaceutical intermediates or biochemical probes, though empirical validation is required.
Properties
CAS No. |
117751-47-0 |
|---|---|
Molecular Formula |
C6H11FO2 |
Molecular Weight |
134.15 g/mol |
IUPAC Name |
5-fluoro-6-hydroxyhexan-2-one |
InChI |
InChI=1S/C6H11FO2/c1-5(9)2-3-6(7)4-8/h6,8H,2-4H2,1H3 |
InChI Key |
GTTYFCMYGYTVKC-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC(CO)F |
Canonical SMILES |
CC(=O)CCC(CO)F |
Synonyms |
2-Hexanone, 5-fluoro-6-hydroxy- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
6-Chlorohexan-2-one (CAS: 10226-30-9)
- Structure : A chloro-substituted hexan-2-one with a chlorine atom at position 5.
- Key Differences :
- Substituent Effects : Chlorine (Cl) has lower electronegativity than fluorine (F), leading to weaker electron-withdrawing effects. This may reduce the ketone’s electrophilicity compared to 5-fluoro-6-hydroxyhexan-2-one.
- Applications : Widely used as a pharmaceutical intermediate, particularly in synthesizing heterocyclic compounds .
Molecular Data :
Property 6-Chlorohexan-2-one This compound (Hypothetical) Molecular Formula C₆H₁₁ClO C₆H₉FO₂ Molar Mass (g/mol) 134.60 148.14 Key Functional Groups Cl, Ketone F, OH, Ketone
5-(2-Chloro-6-fluorophenyl)-3-hydroxy-2-(tetrahydroisoquinolinyl)-2-cyclohexen-1-one (CAS: 338793-14-9)
- Structure: A fluorinated cyclohexenone derivative with a chloro-fluorophenyl group and tetrahydroisoquinoline substituent.
- Biological Relevance: Fluorine in aromatic systems often enhances binding affinity in drug candidates, whereas aliphatic fluorine may modulate solubility .
5-(2-Fluorophenyl)-4-hydroxy-2-(phenylethynyl)-6H-1,3-oxazin-6-one (CAS: 1956370-01-6)
- Structure: A fluorophenyl oxazinone with a phenylethynyl group.
- Key Differences: Reactivity: The oxazinone ring introduces lactone-like reactivity, contrasting with the simpler ketone functionality of this compound. Commercial Status: Discontinued due to unspecified stability or efficacy issues, highlighting challenges in fluorinated compound development .
Research Findings and Limitations
- This gap underscores the need for tailored synthetic routes for this compound.
- Biological Data: focuses on tumor studies but lacks relevance to the target compound.
- Property Predictions :
- Solubility : The hydroxyl group in this compound may improve aqueous solubility compared to 6-chlorohexan-2-one.
- Stability : Fluorine’s inductive effects could destabilize the ketone via increased electrophilicity, requiring stabilization strategies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
